molecular formula C8H5NOS B2912283 2,1-Benzothiazole-3-carbaldehyde CAS No. 1539464-05-5

2,1-Benzothiazole-3-carbaldehyde

Cat. No. B2912283
CAS RN: 1539464-05-5
M. Wt: 163.19
InChI Key: GZCRRUYXFQIRTH-UHFFFAOYSA-N
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Description

“2,1-Benzothiazole-3-carbaldehyde” is a chemical compound that belongs to the class of polycarboxylic acids . It has been shown to have anti-leukemic activity in mice and is a potential treatment for cancer .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . Under amide coupling conditions, the synthesis began with substituted 2-amino-benzothiazole intermediates .


Molecular Structure Analysis

The molecular structure of “2,1-Benzothiazole-3-carbaldehyde” was analyzed based on IR, 1H, 13C NMR and mass spectral data . The 1H-decoupled 13CNMR spectrum showed 17 distinct resonances .


Chemical Reactions Analysis

Benzothiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .


Physical And Chemical Properties Analysis

The physical form of “2,1-Benzothiazole-3-carbaldehyde” is powder . The molecular weight is 163.2 .

Mechanism of Action

Target of Action

2,1-Benzothiazole-3-carbaldehyde and its derivatives have been found to interact with several biological targets. One of the primary targets is the DprE1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . Another significant target is the BCL-2 family of enzymes , which are key regulators of the mitochondrial apoptotic pathway .

Mode of Action

The compound interacts with its targets, leading to significant changes in their function. For instance, when interacting with the DprE1 enzyme, it inhibits the enzyme’s activity, thereby disrupting the biosynthesis of arabinogalactan . When interacting with the BCL-2 family of enzymes, it disrupts the balance between anti-apoptotic and pro-apoptotic members, leading to dysregulated apoptosis in the affected cells .

Biochemical Pathways

The compound affects several biochemical pathways. Its interaction with the DprE1 enzyme disrupts the arabinogalactan biosynthesis pathway, which is crucial for the survival of mycobacteria . Its interaction with the BCL-2 family of enzymes affects the mitochondrial apoptotic pathway, leading to dysregulated apoptosis .

Result of Action

The interaction of 2,1-Benzothiazole-3-carbaldehyde with its targets leads to significant molecular and cellular effects. The inhibition of the DprE1 enzyme disrupts the biosynthesis of arabinogalactan, leading to the death of mycobacteria . The disruption of the balance in the BCL-2 family of enzymes leads to dysregulated apoptosis, which can lead to cell death .

Action Environment

The action, efficacy, and stability of 2,1-Benzothiazole-3-carbaldehyde can be influenced by various environmental factors. Furthermore, the synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including green chemistry approaches . These approaches aim to reduce the environmental impact of chemical processes.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation .

properties

IUPAC Name

2,1-benzothiazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-8-6-3-1-2-4-7(6)9-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCRRUYXFQIRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SN=C2C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1-Benzothiazole-3-carbaldehyde

CAS RN

1539464-05-5
Record name 2,1-benzothiazole-3-carbaldehyde
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